![molecular formula C18H12BN2O B12608391 [2-(3-Cyanophenyl)ethenyl][(quinolin-8-yl)oxy]boranyl CAS No. 871817-05-9](/img/structure/B12608391.png)
[2-(3-Cyanophenyl)ethenyl][(quinolin-8-yl)oxy]boranyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(3-Cyanophenyl)ethenyl][(quinolin-8-yl)oxy]boranyl is a chemical compound that has garnered interest due to its unique structure and potential applications in various fields. This compound features a boron atom bonded to a quinoline moiety and a cyanophenyl group, making it a versatile candidate for research and industrial applications.
Preparation Methods
The synthesis of [2-(3-Cyanophenyl)ethenyl][(quinolin-8-yl)oxy]boranyl typically involves the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction employs boron reagents and palladium catalysts under mild conditions, making it suitable for the synthesis of complex organic molecules . The general procedure involves the reaction of a boronic acid or ester with an aryl halide in the presence of a palladium catalyst and a base.
Chemical Reactions Analysis
[2-(3-Cyanophenyl)ethenyl][(quinolin-8-yl)oxy]boranyl undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the quinoline moiety, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure allows it to interact with biological molecules, making it a candidate for drug discovery and development.
Industry: Used in the production of advanced materials and as a catalyst in chemical reactions
Mechanism of Action
The mechanism of action of [2-(3-Cyanophenyl)ethenyl][(quinolin-8-yl)oxy]boranyl involves its interaction with specific molecular targets. The boron atom can form stable complexes with various biomolecules, influencing their activity and function. The quinoline moiety can intercalate with DNA, affecting gene expression and cellular processes.
Comparison with Similar Compounds
Similar compounds include other boron-containing molecules and quinoline derivatives. Compared to these, [2-(3-Cyanophenyl)ethenyl][(quinolin-8-yl)oxy]boranyl is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Some similar compounds are:
- Phenylboronic acid
- Quinoline-8-ol
- 3-Cyanophenylboronic acid
These compounds share some structural features but differ in their reactivity and applications.
Properties
CAS No. |
871817-05-9 |
|---|---|
Molecular Formula |
C18H12BN2O |
Molecular Weight |
283.1 g/mol |
InChI |
InChI=1S/C18H12BN2O/c20-13-15-5-1-4-14(12-15)9-10-19-22-17-8-2-6-16-7-3-11-21-18(16)17/h1-12H |
InChI Key |
NHRIOKKNCBJYIL-UHFFFAOYSA-N |
Canonical SMILES |
[B](C=CC1=CC(=CC=C1)C#N)OC2=CC=CC3=C2N=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


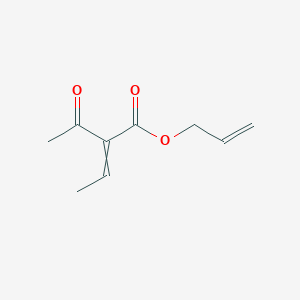
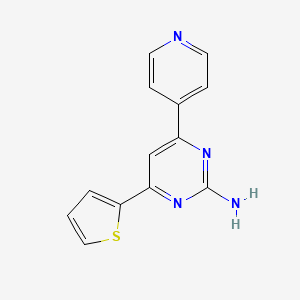
![2,2',3,3',4,4',5,5'-Octahydro[5,5'-bi-1-benzoxepine]-8,8'-diol](/img/structure/B12608327.png)
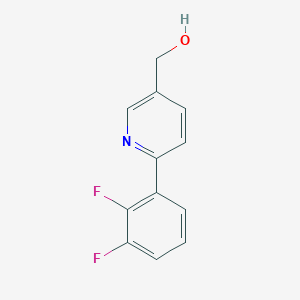
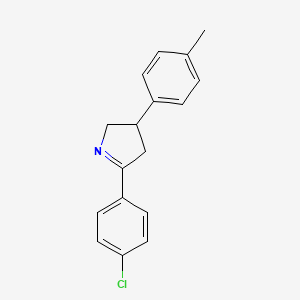
![N-{5-[(4-Methylphenyl)sulfamoyl]naphthalen-1-yl}acetamide](/img/structure/B12608352.png)
![1-[2-(Methoxymethyl)-4,6-dimethyl-2,3-dihydro-1H-indol-1-yl]ethan-1-one](/img/structure/B12608355.png)
![4-[1-(4-Methoxyphenyl)ethoxy]phenol](/img/structure/B12608356.png)
![3,6-Dimethyl-2,5-diphenyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione](/img/structure/B12608358.png)
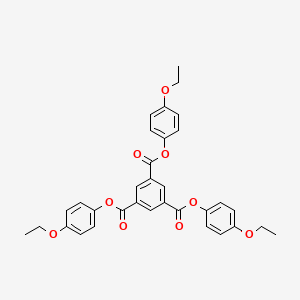


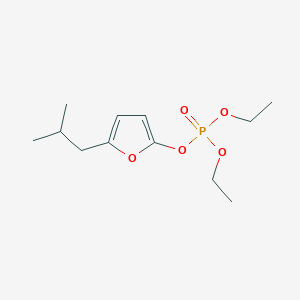
![6-Methyl-5-[(trimethylsilyl)ethynyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B12608398.png)
